N-[5-amino-2-(piperidin-1-yl)phenyl]butanamide
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Overview
Description
“N-[5-amino-2-(piperidin-1-yl)phenyl]butanamide” is a complex organic compound. Compounds with similar structures have been used in the pharmaceutical industry and in drug design .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, piperidine derivatives are often synthesized through intra- and intermolecular reactions .Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a piperidine ring, an amine group, and a phenyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific molecular structure. Unfortunately, specific information on this compound was not found .Scientific Research Applications
Parkinson's Disease Research
Research on Parkinson's disease has identified compounds structurally related to N-[5-amino-2-(piperidin-1-yl)phenyl]butanamide. A notable study detailed the development of parkinsonism in individuals using illicit drugs, identifying compounds like MPTP (1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine) that can selectively damage cells in the substantia nigra, mirroring the effects seen in Parkinson's disease (Langston et al., 1983). This research underlines the importance of structural considerations in drug design to avoid neurotoxic outcomes.
HIV-1 Protease Inhibitor Metabolism
In the context of HIV treatment, the metabolism of L-735,524, a potent HIV-1 protease inhibitor, was studied, highlighting the compound's metabolic pathways in humans. The major pathways included glucuronidation, pyridine N-oxidation, and hydroxylation among others, emphasizing the complexity of drug metabolism and the necessity of understanding these processes for effective therapeutic development (Balani et al., 1995).
Schizophrenia Treatment Exploration
Exploratory research into schizophrenia treatment utilized compounds like CX516, targeting AMPA receptors to potentially improve cognitive functions and psychosis symptoms. Although the study did not observe dramatic effects, it highlights the ongoing search for novel therapeutic targets and the role of structural chemistry in drug efficacy (Marenco et al., 2002).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(5-amino-2-piperidin-1-ylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-2-6-15(19)17-13-11-12(16)7-8-14(13)18-9-4-3-5-10-18/h7-8,11H,2-6,9-10,16H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEHNSFDYOSFFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=CC(=C1)N)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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